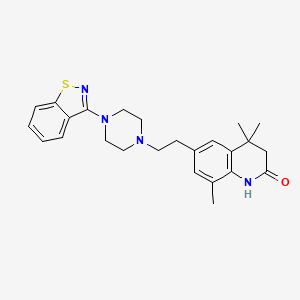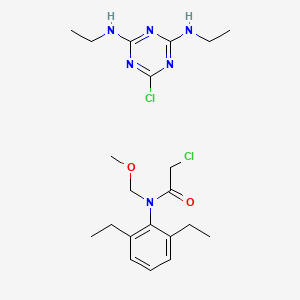
Simazine-alachlor mixt.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Simazine-alachlor mixture is a combination of two herbicides: simazine and alachlor. Simazine is a triazine herbicide, while alachlor is an acetanilide herbicide. This mixture is used primarily for controlling a wide range of weeds in agricultural fields. Simazine works by inhibiting photosynthesis in plants, while alachlor inhibits protein synthesis and cell division in weeds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Simazine: Simazine is synthesized through the reaction of cyanuric chloride with ethylamine and diethylamine. The reaction typically occurs in an organic solvent such as acetone or ethanol under controlled temperature conditions.
Alachlor: Alachlor is synthesized by reacting 2,6-diethylaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of simazine and alachlor involves large-scale chemical synthesis using the aforementioned methods. The processes are optimized for high yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Both simazine and alachlor can undergo oxidation reactions. For simazine, oxidation typically leads to the formation of hydroxylated derivatives. Alachlor can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions of simazine and alachlor are less common but can occur under specific conditions, leading to the formation of amine derivatives.
Substitution: Simazine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Simazine: Hydroxylated derivatives, amine derivatives.
Aplicaciones Científicas De Investigación
Simazine-alachlor mixture has several scientific research applications:
Chemistry: Used as a model compound to study the environmental fate and degradation of herbicides.
Biology: Investigated for its effects on plant physiology and microbial communities in soil.
Medicine: Studied for its potential toxicological effects on non-target organisms, including humans.
Industry: Used in the formulation of herbicidal products for agricultural applications
Mecanismo De Acción
Simazine
Simazine inhibits the photosynthetic electron transport process in plants by binding to the D1 protein in the photosystem II complex. This prevents the transfer of electrons from water to plastoquinone, effectively halting photosynthesis .
Alachlor
Alachlor inhibits protein synthesis and cell division in plants by interfering with the synthesis of very long-chain fatty acids. This disrupts the formation of cell membranes and other essential cellular structures .
Comparación Con Compuestos Similares
Similar Compounds
Atrazine: Another triazine herbicide with a similar mode of action to simazine.
Metolachlor: An acetanilide herbicide similar to alachlor but with different chemical properties and environmental behavior.
Uniqueness
The combination of simazine and alachlor provides a broader spectrum of weed control compared to using either herbicide alone. This mixture is particularly effective against both broadleaf weeds and grasses, making it a versatile tool in agricultural weed management .
Propiedades
Número CAS |
8074-33-7 |
|---|---|
Fórmula molecular |
C21H32Cl2N6O2 |
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide;6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H20ClNO2.C7H12ClN5/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15;1-3-9-6-11-5(8)12-7(13-6)10-4-2/h6-8H,4-5,9-10H2,1-3H3;3-4H2,1-2H3,(H2,9,10,11,12,13) |
Clave InChI |
KVGFWAQZWHMCFH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl.CCNC1=NC(=NC(=N1)Cl)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



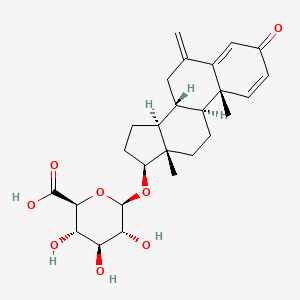
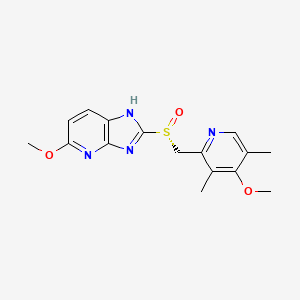
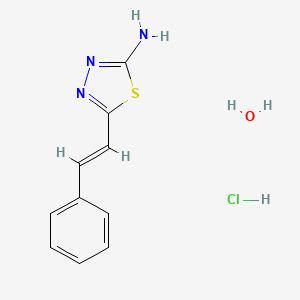
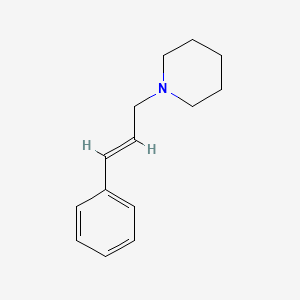
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
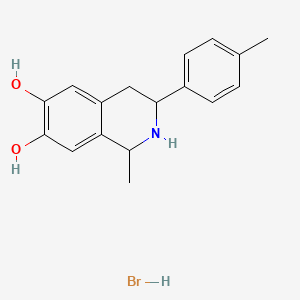
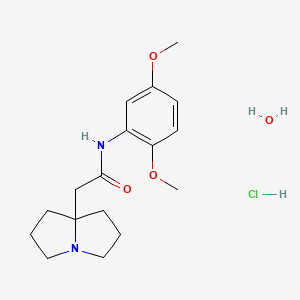
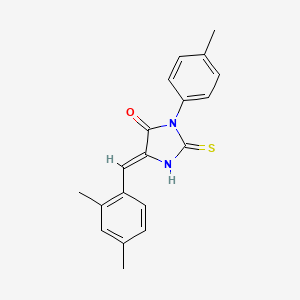
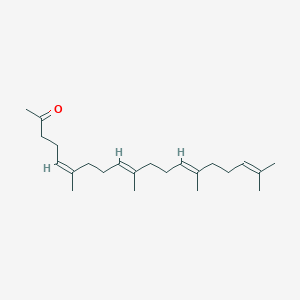

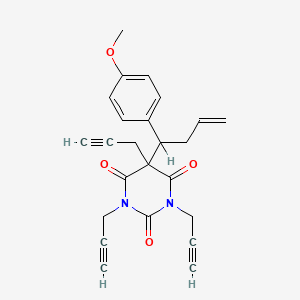
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
